molecular formula C20H20ClN3O3S B11300508 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11300508
M. Wt: 417.9 g/mol
InChI Key: GVCNXRFXERGXMT-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form a 4-chlorophenyl derivative.

    Morpholine Addition: The chlorophenyl intermediate is then reacted with morpholine under specific conditions to introduce the morpholine ring.

    Thiophene Ring Introduction:

    Oxazole Ring Formation: Finally, the oxazole ring is formed through a cyclization reaction involving the thiophene intermediate and other reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and oxazole rings.

    Reduction: Reduction reactions can occur at the chlorophenyl and morpholine groups.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dechlorinated or demorpholinylated derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities with the presence of a thiazole ring and a halogenated phenyl group.

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, exhibit diverse biological activities and are structurally related due to the presence of heterocyclic rings.

Uniqueness

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of structural features, including the chlorophenyl, morpholine, thiophene, and oxazole rings

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20ClN3O3S/c21-15-5-3-14(4-6-15)17(24-7-9-26-10-8-24)13-22-20(25)16-12-18(27-23-16)19-2-1-11-28-19/h1-6,11-12,17H,7-10,13H2,(H,22,25)

InChI Key

GVCNXRFXERGXMT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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